molecular formula C13H20O4 B4989878 bicyclo[3.3.1]nonane-2,6-diyl diacetate

bicyclo[3.3.1]nonane-2,6-diyl diacetate

Cat. No. B4989878
M. Wt: 240.29 g/mol
InChI Key: KTYSVMZPWITXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.3.1]nonane-2,6-diyl diacetate is a chemical compound used in scientific research. It is a bicyclic organic compound that has been synthesized and studied for its potential applications in various fields.3.1]nonane-2,6-diyl diacetate.

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonane-2,6-diyl diacetate is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. These interactions can lead to changes in the conformation and activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. It has been shown to have low toxicity and is relatively stable under physiological conditions. It has also been shown to have potential anti-inflammatory and antioxidant activity. Additionally, it has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its unique chemical structure.

Advantages and Limitations for Lab Experiments

Bicyclo[3.3.1]nonane-2,6-diyl diacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity and high stability under physiological conditions. However, it can be difficult to handle due to its high reactivity towards certain functional groups. Additionally, its potential biological activity may make it difficult to use as a control in experiments.

Future Directions

There are several future directions for the study of bicyclo[3.3.1]nonane-2,6-diyl diacetate. One direction is the synthesis of novel organic compounds with potential biological activity. Another direction is the study of its potential use as a drug delivery vehicle. Additionally, further studies on its mechanism of action and potential biochemical and physiological effects are needed. Finally, the development of new synthetic methods for this compound and its derivatives may lead to new applications in various fields.

Synthesis Methods

Bicyclo[3.3.1]nonane-2,6-diyl diacetate can be synthesized through a series of chemical reactions. The starting material is bicyclo[3.3.1]nonane, which undergoes a Diels-Alder reaction with maleic anhydride to form a bicyclic intermediate. This intermediate is then treated with acetic anhydride to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Bicyclo[3.3.1]nonane-2,6-diyl diacetate has been studied for its potential applications in various fields. It has been used as a building block for the synthesis of novel organic compounds with potential biological activity. It has also been studied as a potential drug delivery vehicle due to its unique chemical structure. Additionally, this compound has been used as a starting material for the synthesis of materials with potential applications in the field of materials science.

properties

IUPAC Name

(6-acetyloxy-2-bicyclo[3.3.1]nonanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-8(14)16-12-5-3-11-7-10(12)4-6-13(11)17-9(2)15/h10-13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYSVMZPWITXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2CC1CCC2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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